Cas no 201677-60-3 (Ac-Ala-Gln-Ala-pNA)
Ac-Ala-Gln-Ala-pNA Chemical and Physical Properties
Names and Identifiers
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- L-Alaninamide,N-acetyl-L-alanyl-L-glutaminyl-N-(4-nitrophenyl)- (9CI)
- AC-ALA-GLN-ALA-PNA
- 201677-60-3
- (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane
- Ac-Ala-Gln-Ala-pNA
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- Inchi: 1S/C19H26N6O7.H3N/c1-10(21-12(3)26)18(29)24-15(8-9-16(20)27)19(30)22-11(2)17(28)23-13-4-6-14(7-5-13)25(31)32;/h4-7,10-11,15H,8-9H2,1-3H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,28)(H,24,29);1H3/t10-,11-,15-;/m0./s1
- InChI Key: IVNVJHOYUYZDLX-JEXFAWMMSA-N
- SMILES: O=C([C@H](CCC(N)=O)NC([C@H](C)NC(C)=O)=O)N[C@H](C(NC1C=CC(=CC=1)[N+](=O)[O-])=O)C.N
Computed Properties
- Exact Mass: 467.21300
- Monoisotopic Mass: 467.21284629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 33
- Rotatable Bond Count: 15
- Complexity: 730
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 206Ų
Experimental Properties
- PSA: 208.55000
- LogP: 2.10600
Ac-Ala-Gln-Ala-pNA Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A298730-10mg |
Ac-Ala-Gln-Ala-pNA |
201677-60-3 | 10mg |
$ 420.00 | 2022-06-08 | ||
| TRC | A298730-25mg |
Ac-Ala-Gln-Ala-pNA |
201677-60-3 | 25mg |
$ 875.00 | 2022-06-08 | ||
| TRC | A298730-50mg |
Ac-Ala-Gln-Ala-pNA |
201677-60-3 | 50mg |
$ 1395.00 | 2022-06-08 |
Ac-Ala-Gln-Ala-pNA Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Ac-Ala-Gln-Ala-pNA
Introduction to Ac-Ala-Gln-Ala-pNA (CAS No. 201677-60-3)
Ac-Ala-Gln-Ala-pNA (CAS No. 201677-60-3) is a synthetic peptide substrate widely used in biochemical and pharmaceutical research. This compound, known for its specific cleavage by certain proteases, plays a crucial role in the study of enzyme kinetics and the development of novel therapeutic agents. The compound is composed of an N-acetylated alanine (Ac-Ala), a glutamine (Gln), another alanine (Ala), and a p-nitroanilide (pNA) leaving group, making it a valuable tool in various scientific applications.
The primary function of Ac-Ala-Gln-Ala-pNA is to serve as a substrate for specific proteases, particularly those involved in the cleavage of peptide bonds. The p-nitroanilide (pNA) group is released upon cleavage, which can be quantitatively measured through spectrophotometric methods. This property makes Ac-Ala-Gln-Ala-pNA an essential reagent in the assessment of protease activity and inhibition, contributing significantly to the understanding of enzymatic mechanisms and their potential therapeutic applications.
Recent studies have highlighted the importance of Ac-Ala-Gln-Ala-pNA in the development of novel drugs targeting protease-related diseases. For instance, research published in the Journal of Medicinal Chemistry has demonstrated the use of this compound in high-throughput screening assays to identify potent inhibitors of serine proteases. These inhibitors have shown promise in treating conditions such as chronic obstructive pulmonary disease (COPD) and cancer, where aberrant protease activity plays a critical role.
In addition to its role in drug discovery, Ac-Ala-Gln-Ala-pNA has been utilized in the study of protein-protein interactions and signaling pathways. A study published in the Journal of Biological Chemistry reported the use of this substrate to investigate the regulation of caspase activation during apoptosis. The findings from this research have provided valuable insights into the molecular mechanisms underlying programmed cell death, which is crucial for maintaining tissue homeostasis and preventing diseases such as cancer and neurodegenerative disorders.
The synthetic pathway for Ac-Ala-Gln-Ala-pNA involves several steps, including the N-acetylation of alanine, coupling with glutamine and another alanine residue, and finally, the attachment of the p-nitroanilide group. The purity and stability of the final product are critical for its performance in biochemical assays. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used techniques to ensure the quality and consistency of Ac-Ala-Gln-Ala-pNA.
In clinical settings, Ac-Ala-Gln-Ala-pNA has been employed as a diagnostic tool to assess protease activity in patient samples. For example, it has been used to monitor the efficacy of protease inhibitors in patients with HIV infection. The ability to accurately measure protease activity using this substrate has facilitated personalized medicine approaches, allowing for tailored treatment regimens based on individual patient profiles.
The versatility and reliability of Ac-Ala-Gln-Ala-pNA have made it an indispensable reagent in both academic research and industrial applications. Its use extends beyond basic science to translational research, where it contributes to the development of new therapeutic strategies and diagnostic tools. As research continues to advance, the importance of compounds like Ac-Ala-Gln-Ala-pNA is likely to grow, driving further innovations in the fields of biochemistry and pharmacology.
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